molecular formula C17H19ClN2O2 B2811809 5-chloro-N-cyclopropyl-2-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide CAS No. 1286724-91-1

5-chloro-N-cyclopropyl-2-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide

Cat. No. B2811809
CAS RN: 1286724-91-1
M. Wt: 318.8
InChI Key: KBXXZSAEJCTUTI-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-cyclopropyl-2-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The cyclopropyl group and the pyrrole group are both common in many natural and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide group would likely contribute to the compound’s polarity, while the cyclopropyl and pyrrole groups could potentially introduce some degree of ring strain .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions, while the pyrrole group could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Neuroleptic Activity

Research by Iwanami et al. (1981) explored the neuroleptic activity of a range of benzamides, including compounds similar to 5-chloro-N-cyclopropyl-2-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide. They found that certain structural modifications enhanced the neuroleptic (antipsychotic) activity of these compounds, which may have implications for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Antibacterial Activity

Rai et al. (2009) synthesized a series of compounds related to this compound and evaluated their antibacterial activities. They found that specific compounds exhibited significant antibacterial activity, particularly against various strains like Bacillus subtilis and Escherichia coli (Rai et al., 2009).

Crystal Structure in Antitumoral Agents

Silva et al. (2012) conducted a study on the crystal structure of chain functionalized pyrroles, which are crucial in antitumoral agents. This research is significant for understanding the molecular structure and potential therapeutic applications of such compounds (Silva et al., 2012).

Serotonin Receptor Subtypes and Antinociception

A study by Jeong et al. (2004) investigated the roles of serotonin receptor subtypes in the antinociception of 5-HT in the spinal cord of rats, which has implications for understanding pain modulation and the development of pain management drugs (Jeong et al., 2004).

Mechanism of Action

Mode of Action

The presence of a benzamide moiety, for instance, is often associated with binding to proteins and enzymes .

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, such as catalytic protodeboronation of pinacol boronic esters .

Pharmacokinetics

It’s important to note that the compound’s stability in water and its rate of hydrolysis can be influenced by the ph of the environment . This could potentially impact the compound’s bioavailability and pharmacokinetic profile.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of hydrolysis of similar compounds has been found to be considerably accelerated at physiological pH . This suggests that the compound’s action could be influenced by the pH of its environment.

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a potential drug, further studies would likely focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

5-chloro-N-cyclopropyl-2-methoxy-N-[(1-methylpyrrol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-19-9-3-4-14(19)11-20(13-6-7-13)17(21)15-10-12(18)5-8-16(15)22-2/h3-5,8-10,13H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXXZSAEJCTUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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